Cas no 419572-18-2 (tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)
![tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/419572-18-2x500.png)
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol
- tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1S,5R,6R)-6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- (1S,5R,6R)-tert-butyl 6-(hydroxymethyl)-3-aza-bicycio[3.1.0]hexane-3-carboxylate
- 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
- 6-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- AG-A-37281
- ANW-55155
- CTK7H7247
- SureCN1875616
- ENDO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-METHANOL
- tert-Butyl (1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- AK144309
- JVIDPFGQYMFQDZ-JVHMLUBASA-N
- tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
- MDL: MFCD14525755
- インチ: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?
- InChIKey: JVIDPFGQYMFQDZ-JVHMLUBASA-N
- SMILES: O([H])C([H])([H])C1([H])[C@]2([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@@]21[H]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 260
- トポロジー分子極性表面積: 49.8
じっけんとくせい
- 密度みつど: 1.157
- Boiling Point: 308 ºC
- フラッシュポイント: 140 ºC
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- 储存条件:Sealed in dry,2-8°C
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | HE-0233-25G |
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | >95% | 25g |
£762.00 | 2025-02-08 | |
Chemenu | CM104879-1g |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 1g |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02902-25G |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 97% | 25g |
¥ 7,629.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VE893-200mg |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 95+% | 200mg |
483.0CNY | 2021-08-04 | |
Key Organics Ltd | HE-0233-10MG |
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | >95% | 10mg |
£63.00 | 2025-02-08 | |
TRC | B643100-250mg |
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 250mg |
$ 270.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D509034-5g |
tert-butyl 6-(hydroxymethyl)-3-aza-bicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 95% | 5g |
$1320 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VE893-50mg |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 95+% | 50mg |
193.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R32130-1g |
rel-(1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 95% | 1g |
¥411.0 | 2024-07-19 | |
TRC | B643100-50mg |
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 50mg |
$ 81.00 | 2023-04-18 |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-18-2)
The compound tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-18-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This bicyclic scaffold serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and evaluating its potential as a building block for novel therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol for this compound, achieving a 78% yield through a stereoselective cyclopropanation reaction. The researchers highlighted the importance of the tert-butyloxycarbonyl (Boc) protecting group in enhancing the stability of the intermediate during multi-step syntheses. Furthermore, the hydroxymethyl moiety was shown to be a critical handle for further functionalization, enabling the construction of diverse derivatives with tailored biological activities.
In the context of drug development, this scaffold has been incorporated into several protease inhibitor candidates. A recent patent application (WO2023056121) disclosed its use as a core structure for novel hepatitis C virus NS3/4A protease inhibitors, showing promising in vitro activity with IC50 values in the low nanomolar range. The rigid bicyclic framework was found to confer improved metabolic stability compared to linear analogs, addressing a common limitation in this class of antiviral agents.
Structural-activity relationship (SAR) studies have revealed that modifications at the hydroxymethyl position significantly influence both potency and pharmacokinetic properties. Research groups at major pharmaceutical companies have developed efficient methods for converting this group into various functionalities, including amines, halides, and carboxylic acids, thereby expanding the utility of this scaffold in lead optimization campaigns.
From a mechanistic perspective, computational modeling studies have provided insights into the conformational preferences of this bicyclic system. The 3-azabicyclo[3.1.0]hexane core adopts a well-defined three-dimensional structure that effectively mimics peptide turn motifs, making it particularly valuable for designing enzyme inhibitors. Recent molecular dynamics simulations have further elucidated its binding interactions with biological targets, facilitating rational drug design approaches.
Looking forward, the continued exploration of this scaffold appears promising, with several research groups investigating its application in new therapeutic areas. Ongoing clinical trials featuring derivatives of this compound suggest its potential translation into clinical candidates within the next 3-5 years. The combination of synthetic accessibility, structural rigidity, and functional group versatility positions tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a valuable tool in modern medicinal chemistry.
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